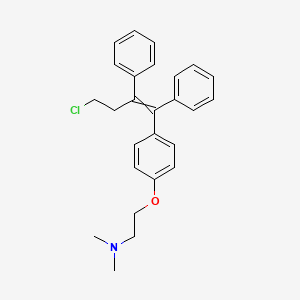

toremifene

Description

Evolution of Selective Estrogen Receptor Modulator (SERM) Research Paradigms

The concept of SERMs emerged from the observation that certain nonsteroidal compounds could exert both estrogenic and antiestrogenic effects depending on the target tissue, species, and endpoint measured. Early research focused on identifying compounds that could antagonize estrogen's effects in hormone-sensitive cancers, particularly breast cancer. Tamoxifen (B1202), a first-generation triphenylethylene (B188826) SERM, was a pivotal discovery, demonstrating the potential for targeted endocrine therapy. drugbank.comnih.gov The subsequent evolution of SERM research paradigms has aimed to develop compounds with improved tissue selectivity, efficacy, and potentially reduced undesirable estrogenic effects in certain tissues. globenewswire.com This involves a deeper understanding of the molecular mechanisms underlying ER action, including the interaction with coactivator and corepressor proteins, and the distinct roles of the two main estrogen receptor subtypes, ERα and ERβ. nih.gov The development of new SERMs, such as toremifene (B109984), raloxifene, ospemifene (B1683873), lasofoxifene, bazedoxifene, and arzoxifene, reflects this ongoing effort to refine the therapeutic applications of ER modulation. nih.gov

This compound's Role within Contemporary SERM Research Landscape

Within the contemporary SERM research landscape, this compound is recognized as a second-generation SERM structurally similar to tamoxifen, differing by a single chlorine atom. e-crt.orgresearchgate.net This structural difference contributes to variations in its metabolic profile and potentially its tissue-specific effects compared to tamoxifen. e-crt.orgresearchgate.netresearchgate.net Research involving this compound contributes to understanding the subtle structural determinants of SERM activity and selectivity. Studies compare this compound with other SERMs, particularly tamoxifen, to elucidate differences in their interactions with ERs, downstream signaling pathways, and effects in various preclinical models. nih.gove-crt.orgresearchgate.netnih.govd-nb.infouspharmacist.com this compound's activity is investigated not only in the context of hormone-dependent cancers but also for potential applications in other conditions where ER modulation may be beneficial, such as osteoporosis. medchemexpress.comdataintelo.com Emerging research also explores the potential for repurposing this compound for non-endocrine indications, such as antiviral applications, highlighting its role as a probe for identifying novel therapeutic targets and mechanisms beyond the classical ER pathway. acs.orgnih.govasm.org

Historical Perspective on this compound's Pre-clinical Investigation

Pre-clinical investigations of this compound were crucial in establishing its biological activity and potential therapeutic utility. Early studies characterized its binding affinity to estrogen receptors and its antiestrogenic effects in various in vitro and in vivo models. drugbank.comnih.gov In vitro studies using estrogen-sensitive breast cancer cell lines, such as MCF-7 cells, demonstrated that this compound could inhibit cell growth. nih.gov These studies also explored the concentration-dependent effects of this compound. nih.gov

Animal models, particularly athymic mice implanted with human breast cancer xenografts (like MCF-7), were instrumental in evaluating this compound's antitumor efficacy in vivo. nih.gov Studies in these models showed that this compound inhibited the growth of estrogen-stimulated tumors. nih.gov Furthermore, research using rat mammary tumor models, such as those induced by 7,12-dimethylbenzanthracene (DMBA), provided insights into this compound's ability to prevent tumor development and cause regression of established tumors. drugbank.comnih.gov These pre-clinical investigations indicated that this compound acted as a tumoristatic agent, suggesting the need for continuous treatment strategies in clinical applications. nih.gov Pre-clinical studies also investigated the genotoxicity of this compound, comparing it to tamoxifen, and contributed to understanding its safety profile in animal models. researchgate.nettandfonline.comeuropa.eueuropa.eu

Philosophical Underpinnings of this compound as a Research Probe

The study of this compound as a research probe is underpinned by the philosophical approach that understanding the specific interactions of a molecule with its biological targets can provide fundamental insights into complex biological systems. This compound, as a SERM with a well-defined structure and known interaction with estrogen receptors, serves as a tool to dissect the intricacies of ER-mediated signaling. drugbank.comfrontiersin.orggpatindia.compatsnap.comtg.org.au By observing the differential effects of this compound in various tissues and cellular contexts, researchers can infer the diverse roles of ERs and the influence of coregulatory proteins and other signaling pathways on ER activity. drugbank.comfrontiersin.orgpatsnap.com The comparison of this compound's effects with those of other SERMs, particularly tamoxifen, allows for the investigation of how subtle structural differences can translate into distinct pharmacological profiles and tissue selectivities. nih.gove-crt.orgresearchgate.netnih.govd-nb.infouspharmacist.com Furthermore, the exploration of this compound's activity in non-ER-mediated pathways, such as its observed antiviral effects, exemplifies the use of existing compounds as probes to discover novel biological mechanisms and potential therapeutic targets beyond their primary known actions. acs.orgnih.govasm.org This aligns with a pragmatic research paradigm, where the focus is on utilizing available tools to solve specific research problems and gain knowledge, potentially leading to drug repurposing. asm.orgmdpi.comthe-sra.org.uk

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C26H28ClNO |

|---|---|

Poids moléculaire |

406.0 g/mol |

Nom IUPAC |

2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3 |

Clé InChI |

XFCLJVABOIYOMF-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Molecular Mechanisms of Toremifene Action

Estrogen Receptor (ER) Binding Dynamics and Conformation

Toremifene (B109984) interacts with estrogen receptors, which are ligand-activated nuclear receptors that, upon binding to estrogen, undergo conformational changes, dimerize, and modulate gene expression. dovepress.comfrontiersin.orgnih.govbmbreports.org The interaction of this compound with ERs influences these dynamics, leading to a distinct molecular outcome compared to the binding of endogenous estrogens like estradiol (B170435). nih.govnih.gov

ERα and ERβ Binding Affinity and Selectivity Studies

Estrogen receptors exist as two main subtypes, ERα and ERβ, which exhibit differential expression across various tissues and can mediate distinct cellular responses. dovepress.combmbreports.orgmdpi.com this compound demonstrates binding affinity for both ERα and ERβ. Research indicates that this compound displays a higher affinity for ERα compared to ERβ. dovepress.commdpi.com This selectivity is similar to that observed with tamoxifen (B1202), although this compound has been characterized as being more selective towards ERα than tamoxifen. mdpi.com

Quantitative studies using radioligand binding assays have provided insights into the relative affinities. This compound's affinity for ERα has been reported to be approximately 5% of that of estradiol. dovepress.comnih.gov More specifically, reported IC50 values from a radioligand binding assay show an IC50 of 14 nM for ERα and 40 nM for ERβ, suggesting a slightly higher affinity for the alpha subtype. mdpi.com The binding involves interactions with specific amino acid residues within the ligand-binding domain (LBD) of the ER, with the phenolic A ring of this compound forming hydrogen bonds with residues such as Arg-394 and Glu-354. wikipedia.orgrsc.org

Here is a summary of reported binding affinity data:

| Ligand | Target | Affinity (relative to Estradiol) | IC50 (nM) | Assay Type | Source |

| This compound | ERα | ~5% | 14 | Radioligand Binding | dovepress.commdpi.com |

| This compound | ERβ | Not specified relative to E2 | 40 | Radioligand Binding | mdpi.com |

| Estradiol | ERα/β | 100% | - | - | dovepress.comnih.gov |

Ligand-Induced Conformational Changes of the Ligand Binding Domain (LBD)

Binding of a ligand to the LBD of the estrogen receptor induces significant conformational changes, particularly affecting the position of helix 12. dovepress.comfrontiersin.orgnih.govbmbreports.orgnih.govwikipedia.orgnih.gov These conformational changes are critical for the subsequent dimerization of the receptor and its interaction with co-regulatory proteins. dovepress.comfrontiersin.orgnih.govbmbreports.org

In the case of agonists like estradiol, the binding stabilizes helix 12 in a conformation that creates a functional activation function-2 (AF-2) surface, enabling the recruitment of coactivator proteins. nih.govmdpi.com In contrast, the binding of SERMs such as this compound leads to a different conformational change in the LBD. The bulky side chain of this compound can displace helix 12 from its agonist position, interfering with the coactivator binding pocket. nih.govmdpi.comwikipedia.org This repositioning of helix 12 is a key mechanism by which SERMs exert their antiestrogenic effects in target tissues. mdpi.comwikipedia.org The this compound-ER complex results in an inactivated AF2 domain. nih.gov

Allosteric Modulation of ER Function by this compound

This compound binding, similar to other SERMs, can lead to the activation of the activation function 1 (AF-1) domain, located in the N-terminal domain (NTD) of the ER, while suppressing the activity of the AF-2 domain in the LBD. nih.gov The differential activity of AF-1 and AF-2, influenced by the ligand-induced conformation, contributes to the tissue-specific agonist or antagonist profile of this compound. dovepress.comnih.gov This allosteric effect on the AF domains and coregulator binding dictates the transcriptional outcome of the this compound-ER complex.

Coregulator Recruitment and Dissociation Kinetics

The transcriptional activity of the estrogen receptor is tightly regulated by its interaction with co-regulatory proteins, broadly classified as coactivators and corepressors. oup.com The binding of different ligands, including SERMs like this compound, influences the recruitment and dissociation dynamics of these coregulators in a tissue- and cell-specific manner. dovepress.comnih.govwikipedia.orgnih.gov

Recruitment of Steroid Receptor Coactivators (SRCs)

Steroid Receptor Coactivators (SRCs), such as SRC-1, are proteins that enhance ER-mediated gene transcription. frontiersin.orgoup.com In the presence of agonists like estradiol, the ER undergoes a conformational change that favors the recruitment of SRCs through interaction motifs, typically containing LXXLL sequences. frontiersin.orgnih.govnih.gov

This compound, acting as an antagonist in breast tissue, induces an ER conformation that hinders the effective recruitment of coactivators to the AF-2 domain. nih.govnih.govmdpi.comwikipedia.org The this compound-ER complex results in a decrease in the binding of ER co-activators, which contributes to the reduced transcription of estrogen-responsive genes that promote proliferation in breast cancer cells. nih.gov The balance between coactivator and corepressor recruitment is a key determinant of the tissue-specific effects of SERMs. dovepress.comnih.govwikipedia.orgnih.gov

Dissociation of Nuclear Receptor Corepressors (NCoRs)

Nuclear Receptor Corepressors (NCoRs), including N-CoR and SMRT, are transcriptional repressors that can associate with nuclear receptors, often in the absence of ligand or in the presence of antagonists. oup.comnih.govnih.gov Corepressors can actively silence gene expression by recruiting histone deacetylases (HDACs) and other repressive complexes. frontiersin.org

A key event in the transition from a repressed to an activated state for nuclear receptors is the ligand-induced dissociation of corepressors and the subsequent recruitment of coactivators. nih.govnih.gov Antagonists can stabilize an ER conformation that favors the recruitment of corepressors. wikipedia.org While specific kinetic data on this compound's effect on NCoR dissociation is not extensively detailed in the provided information, the antiestrogenic action of this compound in breast tissue involves mechanisms that reduce the influence of coactivators and may, in certain contexts or on specific genes, involve maintaining or promoting interactions with corepressors compared to the effect of estrogen. frontiersin.orgnih.govwikipedia.org The differential recruitment and dissociation of coregulators, influenced by the specific conformation induced by this compound binding, underlies its mixed agonist/antagonist profile. dovepress.comnih.govwikipedia.orgnih.gov

Differential Coregulator Interactions in Varied Cellular Contexts

The tissue-specific activity of this compound as a SERM is significantly influenced by the differential expression and recruitment of coregulatory proteins, including coactivators and corepressors, in different cellular contexts dovepress.comuniprot.org. Ligand binding to the ER induces a conformational change that allows for association with multiprotein coactivator complexes, typically through LXXLL motifs drugbank.com. Conversely, corepressors can interact with the ER, often when bound by antagonists like this compound, and block coactivator interaction while recruiting negative chromatin regulators such as histone deacetylases (HDACs) nih.govnih.gov.

This compound's interaction with coregulators is key to its mixed agonist/antagonist profile. In breast tissue, where it primarily acts as an antagonist, the this compound-ER complex is thought to favor the recruitment of corepressors, leading to the attenuation of estrogen-responsive gene transcription frontiersin.orgnih.gov. In contrast, in tissues where it exhibits partial agonist activity, such as bone, the cellular environment may favor the recruitment of coactivators or have a different balance of coregulator expression, leading to some level of transcriptional activation patsnap.commedicaljournalssweden.se. This differential interaction with coactivators and corepressors, mediated by the specific ER conformation induced by this compound, underlies its tissue-selective effects dovepress.comuniprot.org.

Transcriptional Regulation by this compound-ER Complexes

This compound-ER complexes regulate gene transcription through both direct and indirect mechanisms, ultimately altering the transcriptome in target cells drugbank.com. The outcome of this regulation—activation or repression—is dependent on the specific gene promoter, the cellular context, and the complement of available coregulators nih.gov.

Gene-Specific Transcriptional Activation and Repression

This compound influences the expression of a variety of genes, leading to diverse cellular outcomes, including inhibition of proliferation and induction of apoptosis in breast cancer cells patsnap.comnih.gov. For instance, in estrogen receptor α (ERα)-positive MCF-7 breast cancer cells, this compound has been shown to downregulate the expression of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette transporter associated with multidrug resistance nih.gov. This transcriptional inhibition of BCRP by this compound is dependent on the specific binding of ERα to an estrogen response element (ERE) in the BCRP promoter nih.gov.

Studies have also investigated gene expression profiles associated with response to this compound treatment in breast cancer. While genes involved in cell cycle and proliferation were more frequently upregulated in responders compared to non-responders in one study, gene expression profiles appeared to be more frequently modulated by anti-estrogen treatment in non-responding patients, potentially involving genes like clusterin (CLU), MAPK6, and MMP2 nih.gov. Elevated levels of mRNAs for testosterone-repressed prostatic message-2 (TRPM-2) and tumor growth factor beta-1 (TGF beta 1) have been observed in breast cancer cells treated with this compound, suggesting their potential role in growth inhibition nih.gov. Conversely, the steady-state level of pS2 mRNA dropped in response to this compound treatment in tumor cells nih.gov.

Chromatin Remodeling Effects and Epigenetic Modulations

Transcriptional regulation by nuclear receptors, including ERs, involves the modulation of chromatin structure and epigenetic modifications nih.govmdpi.com. Coregulators recruited by ligand-bound ERs can possess enzymatic activities, such as histone acetyltransferase (HAT) or histone deacetylase (HDAC) activity, which alter histone acetylation states and influence chromatin accessibility to the transcriptional machinery nih.govmdpi.com.

While specific detailed research findings on this compound's direct impact on chromatin remodeling and epigenetic modulations are less extensively documented compared to its coregulator interactions, the general mechanism of SERMs suggests that this compound, through its interaction with corepressors and their associated HDACs, can promote chromatin condensation at certain gene promoters, leading to transcriptional repression nih.govnih.gov. Conversely, in contexts where it acts as a partial agonist, it may facilitate the recruitment of coactivators with HAT activity, promoting a more open chromatin structure conducive to transcription mdpi.com.

Estrogen Response Element (ERE) Mediated Transcription

A primary mechanism by which the ER regulates transcription is by binding as a homodimer to specific palindromic DNA sequences known as Estrogen Response Elements (EREs) located in the promoter or enhancer regions of target genes drugbank.comnih.gov. The ligand-bound ER-ERE complex then recruits the basal transcription machinery and coregulators to initiate or repress transcription mdpi.comnih.gov.

This compound competes with estrogen for binding to the ER, and the resulting this compound-ER complex can bind to EREs frontiersin.orgnih.gov. However, the conformational change induced by this compound binding leads to a different interaction surface for coregulators compared to estrogen-bound ER nih.gov. This altered interaction, typically favoring corepressor recruitment in breast cancer cells, results in the repression of ERE-mediated transcription of estrogen-responsive genes frontiersin.orgnih.gov. Studies using ERE-luciferase reporter assays have demonstrated that this compound can act as a potent antagonist of 17β-estradiol-stimulated transactivation mediated by both ERα and ERβ, although with potentially different potencies depending on the ER subtype and concentration researchgate.netresearchgate.net. The transcriptional inhibition of BCRP by this compound in MCF-7 cells is a specific example of ERE-mediated repression involving ERα binding to the BCRP promoter ERE nih.gov.

Cellular and Subcellular Pharmacodynamics of Toremifene

Cell Cycle Regulation in Toremifene-Treated Cells

Cell cycle regulation is a tightly controlled process that ensures accurate cell division. In cancer, this regulation is often disrupted, leading to uncontrolled proliferation. This compound (B109984) has been shown to influence the cell cycle in various cancer cell lines.

Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M Phase)

This compound can induce cell cycle arrest, preventing cells from progressing through the division cycle. Studies have indicated that this compound can cause accumulation of cells in specific phases. For instance, research on vascular smooth muscle cells (VSMCs) demonstrated that this compound's antiproliferative activity was associated with the induction of G0/G1 phase arrest, effectively blocking the cell cycle at this stage. nih.govresearchgate.net In multidrug-resistant human breast cancer cells (MDA-MB-A1), while this compound alone did not significantly affect cell cycle kinetics, pre-incubation with this compound followed by treatment with vinblastine (B1199706) caused a marked shift of cells to the G2/M phase, suggesting a block at this later stage. nih.gov Similarly, preincubation with this compound in estrogen receptor-negative, multidrug-resistant MDA-A1 human breast cancer cells followed by doxorubicin (B1662922) treatment led to a marked shift of cells to G2. nih.gov This suggests that the specific cell cycle phase affected by this compound can depend on the cell type and potentially in combination with other agents.

Role of Cell Cycle Checkpoint Proteins

Cell cycle checkpoints are surveillance mechanisms that monitor the cell's internal and external environment, halting progression if conditions are not favorable, such as in the presence of DNA damage or incomplete replication. ptglab.comcreativebiolabs.netwikipedia.org Key checkpoint proteins, including those involved in the ATM-Chk2-p53 pathway and ATR, ensure genomic stability by preventing the division of damaged cells. frontiersin.orgcreativebiolabs.net

The search results indicate that this compound can enhance p53 expression. nih.govresearchgate.net The tumor suppressor protein p53 plays a crucial role in cell cycle control and apoptosis, often acting through the upregulation of cell cycle inhibitors like p21 (WAF1/Cip1) and modulating apoptotic pathways. creativebiolabs.netbioscientifica.comnih.gov Increased p53 expression in this compound-treated cells suggests that this compound may influence cell cycle checkpoints, potentially via the p53 pathway, to induce cell cycle arrest and/or apoptosis. nih.govresearchgate.netbioscientifica.com

Induction of Apoptosis and Cell Death Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. This compound has been shown to induce apoptosis in cancer cells. patsnap.comdrugbank.comnih.govresearchgate.netnih.govrsc.org

Intrinsic Apoptotic Pathway Activation (Mitochondrial)

The intrinsic apoptotic pathway is triggered by intracellular signals, such as cellular stress or DNA damage, and is centered around the mitochondria. mdpi.comnih.govnih.govwikipedia.orgoup.com This pathway involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. mdpi.comnih.govnih.govwikipedia.orgoup.com Cytochrome c then combines with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9, an initiator caspase. mdpi.comnih.govwikipedia.org Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7, leading to the dismantling of the cell. nih.govmdpi.comnih.govnih.govwikipedia.org The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak, Bcl-2, Bcl-xL) is crucial in regulating mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.govnih.govoup.com

Research indicates that this compound can induce apoptosis via the mitochondrial signaling pathway. nih.govresearchgate.net Studies have shown that this compound disrupted mitochondrial membrane potential and enhanced the activities of caspase-3 and caspase-9. nih.govresearchgate.net This aligns with the mechanisms of the intrinsic apoptotic pathway, where mitochondrial dysfunction leads to caspase activation. mdpi.comnih.govnih.govwikipedia.org

Extrinsic Apoptotic Pathway Activation (Death Receptors)

The extrinsic apoptotic pathway is initiated by the binding of specific death ligands to death receptors on the cell surface. nih.govwikipedia.orgthermofisher.comnih.govcreative-diagnostics.comactaorthop.org These death receptors are typically members of the TNF receptor superfamily, including Fas (CD95), TNFR1, DR4, and DR5. nih.govthermofisher.comcreative-diagnostics.comactaorthop.org Upon ligand binding, these receptors aggregate and recruit adaptor proteins, such as FADD and TRADD, to form the death-inducing signaling complex (DISC). nih.govthermofisher.comcreative-diagnostics.comactaorthop.org DISC formation leads to the activation of initiator caspase-8, which then activates executioner caspases (e.g., caspase-3), triggering apoptosis. nih.govthermofisher.comcreative-diagnostics.comactaorthop.org

While this compound's primary mechanism involves estrogen receptors, some studies have investigated its potential interaction with components of the extrinsic apoptotic pathway. Research on MCF-7 breast cancer cells and Jurkat cells found that this compound did not affect Fas expression or Fas-mediated apoptosis. researchgate.net However, it was observed to increase the expression of ICAM-1, CD40, and CD80 on MCF-7 cells, molecules that play roles in immune cell interaction and potentially influence the cellular environment, though their direct link to initiating the extrinsic apoptotic pathway in the context of this compound treatment is not explicitly established in the provided results. researchgate.net Therefore, based on the available information, the primary mode of apoptosis induction by this compound appears to involve the intrinsic, mitochondrial pathway, with less direct evidence for activation of the extrinsic pathway through death receptors.

Autophagy Modulation and Crosstalk with Apoptosis

The interplay between autophagy and apoptosis is a critical aspect of cell fate determination, particularly in the context of cancer. d-nb.infonih.govresearchgate.net While the search results indicate that this compound can induce apoptosis in estrogen-sensitive breast cancer cells, the direct and detailed mechanisms by which this compound specifically modulates autophagy and its crosstalk with apoptosis are not extensively elucidated in the provided snippets. researchgate.netd-nb.infocapes.gov.brresearchgate.net

General research highlights that autophagy, a process involving the degradation of cellular components within lysosomes, can interact with apoptotic pathways. d-nb.infonih.govresearchgate.net This crosstalk can be complex, with autophagy potentially serving as a survival mechanism or, in some contexts, contributing to cell death, sometimes referred to as "autophagic cell death." nih.govresearchgate.netscispace.com Some studies suggest that modulating endoplasmic reticulum stress responses, which can induce autophagy, might lead to cell survival instead of apoptosis. nih.gov Furthermore, both apoptotic and autophagic pathways share mediators, supporting the notion of crosstalk between them. nih.govresearchgate.net Autophagy can potentially act as an alternative cell death mechanism in cells where apoptosis is defective. nih.gov

While one study investigating SERMs, including this compound, in tamoxifen-resistant breast cancer cells did not find evidence directly linking their effect to autophagy in the specific experimental conditions, it suggested that the effectiveness of this compound in these cells might involve pathways different from apoptosis and autophagy. d-nb.info Further research is indicated to fully understand the underlying mechanisms of this compound's effects in such contexts. d-nb.info

Cell Proliferation and Growth Inhibition Studies

This compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those that are estrogen-sensitive. d-nb.infocancernetwork.comnih.gov Its activity appears to be estrogen-dependent in some contexts, with growth inhibition in certain cell lines being reversible with estradiol (B170435). cancernetwork.com

Studies using the DMBA-induced rat mammary carcinoma model demonstrated that this compound treatment significantly reduced the volume corrected mitotic index (M/V INDEX), a marker of cell proliferation, in tumors. tandfonline.com While a reduction in the S-phase fraction (SPF) was also observed, it was not always statistically significant, suggesting that M/V INDEX might be a more appropriate measure of proliferation in this heterogeneous tumor model. tandfonline.com The degree of proliferation reduction seemed to depend on the pre-existing proliferation level in the tumors. tandfonline.com

In human breast carcinoma cell lines like MCF-7, this compound exhibits a pattern of activity similar to tamoxifen (B1202), causing growth inhibition at lower concentrations and oncolytic activity at higher concentrations. cancernetwork.com For instance, a concentration of 5 × 10-6 M this compound was reported to kill all MCF-7 cells within two days. cancernetwork.com

This compound has also demonstrated effectiveness in inhibiting the proliferation of tamoxifen-resistant breast cancer cells, sometimes showing greater efficacy than in tamoxifen-sensitive cells like MCF-7. d-nb.info This suggests that this compound may act through different pathways in these resistant cells compared to apoptosis and autophagy. d-nb.info

In Ac-1 cells, a hormone-dependent human breast cancer cell line, this compound inhibited growth in a dose-dependent manner with an IC50 value of 1 ± 0.3 μM. nih.gov The combination of this compound with an aromatase inhibitor (atamestane) was found to be more effective in inhibiting the proliferation of Ac-1 cells in vitro compared to either agent alone. nih.gov

Dose-Dependent Inhibition of Proliferative Markers (e.g., Ki-67)

Cellular proliferation can be assessed using markers such as Ki-67, a nuclear protein associated with cell proliferation. nih.govaacrjournals.orgfrontiersin.orgfrontiersin.org Reductions in Ki-67 levels in neoadjuvant settings have been shown to be predictive of the long-term clinical efficacy of endocrine therapies in early breast cancer. aacrjournals.org

While the search results mention Ki-67 as a relevant proliferation marker affected by endocrine therapies, including SERMs and SERDs like fulvestrant (B1683766) which showed dose-dependent reductions in Ki-67, specific detailed data tables demonstrating the dose-dependent inhibition of Ki-67 by this compound are not explicitly presented within the provided snippets. nih.govaacrjournals.orgfrontiersin.org

Cellular Differentiation and Morphogenesis

Estrogen and estrogen receptors play crucial roles in cellular differentiation and morphogenesis in various tissues, including mammary glands, uterus, and prostate. oncotarget.comresearchgate.netdovepress.comnih.gov SERMs like this compound, by interacting with ERs, can influence these processes.

Studies on the effects of neonatal exposure to this compound on mammary gland development in mice showed that, similar to tamoxifen, it could exert long-lasting effects on the proliferation and differentiation of the mammary glands, likely due to endocrine disruption. nih.gov While high doses of diethylstilbestrol (B1670540) (DES) resulted in precocious lactogenesis and altered ductal development, tamoxifen at certain doses increased alveolar development. nih.gov The specific effects of this compound on mammary gland differentiation in this context were studied alongside DES and tamoxifen. nih.gov

This compound has also been investigated for its effects on myoblast differentiation. Studies have shown that both estradiol and this compound can increase the expression of miR-486 in undifferentiated and differentiated myoblast cell lines. researchgate.net Furthermore, estradiol and this compound were found to reverse the inhibitory actions of certain cytokines, such as myostatin, TNFα, and TGFβ, on miR-486 expression in myoblasts and myotubes. researchgate.net This suggests that this compound can influence the differentiation process in muscle cells by modulating specific molecular pathways. researchgate.netresearchgate.net

Effects on Estrogen-Responsive Cell Line Differentiation

Research on estrogen-responsive cell lines has provided insights into how this compound can influence differentiation. In the context of myogenesis, studies using C2C12 myoblast cell lines, which are estrogen-responsive, have shown that this compound can positively influence differentiation markers. researchgate.netresearchgate.net

Data from experiments with C2C12 myoblasts and myotubes demonstrated that this compound significantly increased miR-486 expression, a microRNA implicated in myoblast differentiation. researchgate.net

The following table summarizes the effect of Estradiol (E2) and this compound on miR-486 expression in C2C12 cells:

| Treatment | Cell Type | miR-486 Expression (Fold Change relative to Vehicle) | Significance (vs Vehicle) |

| Vehicle | Undifferentiated | 1.0 | - |

| E2 (10-10 M) | Undifferentiated | Increased | Significant |

| This compound (10-6 M) | Undifferentiated | Increased | Significant |

| Vehicle | Differentiated | 1.0 | - |

| E2 (10-10 M) | Differentiated | Increased | Significant |

| This compound (10-6 M) | Differentiated | Increased | Significant |

Note: Data is based on qualitative descriptions of increased expression and significance levels reported in the source researchgate.net. Specific numerical fold change values were not provided in the snippet for direct tabular representation.

Furthermore, this compound was shown to reduce the phosphorylation of SMAD2/3 induced by myostatin, a key signaling pathway involved in inhibiting muscle differentiation. researchgate.net This indicates a mechanism by which this compound can counteract inhibitory signals and promote differentiation in these estrogen-responsive cells. researchgate.net

While these studies highlight the impact of this compound on differentiation in specific estrogen-responsive cell types like myoblasts, detailed information on its effects on differentiation in other estrogen-responsive cell lineages within the provided snippets is limited.

Modulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process implicated in cancer progression, metastasis, and drug resistance. While the provided search results discuss EMT in the context of cancer and the role of estrogen receptors and other factors like SREBP1 in modulating it, specific detailed research findings on the direct modulation of EMT by this compound in the retrieved snippets are limited. One source mentions that mutations or alterations in pathways including epithelial-mesenchymal transition can lead to the development and progression of metastatic breast cancer, and understanding their roles can aid in developing therapeutic strategies. researchgate.net Another source suggests that in prostate cancer cells, inactivation of ERβ may lead to EMT, and a SERM that acts as an agonist of ERβ activity might reverse EMT. bmj.com However, a direct link with specific data on how this compound modulates EMT was not prominently featured in the search results.

Impact on Cellular Metabolism and Bioenergetics

Cellular metabolism, including glucose and lipid metabolism, and bioenergetics, such as mitochondrial respiration and ATP production, are crucial for cell survival and proliferation, particularly in cancer cells. This compound has been shown to influence these processes.

Glucose Metabolism and Glycolysis Modulation

Cancer cells often exhibit altered glucose metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). scirp.orgmdpi.com While the search results discuss glucose metabolism and glycolysis in the context of cancer and the influence of factors like androgen receptor and mTOR, direct detailed studies specifically on this compound's modulation of glucose metabolism and glycolysis were not extensively provided. One search result broadly mentions the estrogen signaling pathway's role in reprogramming prostate cancer cell metabolism and supporting proliferation, and that SERMs impaired cancer cell proliferation and growth in an ERα-dependent manner. nih.govresearchgate.net Another source discusses how metformin (B114582) affects glucose metabolism and glycolysis, highlighting the increased dependency of some cancer cells on glycolysis. mdpi.com

Mitochondrial Respiration and ATP Production

Mitochondrial respiration and ATP production are vital for cellular energy supply. The search results indicate that factors influencing mitochondrial function and ATP production are relevant in cancer and treatment response. nih.govnih.govplos.orgmdpi.com While some results mention ATP production in the context of mitochondrial function and the effects of other substances like metformin, specific data detailing this compound's direct impact on mitochondrial respiration and ATP production was not a primary focus of the provided snippets. nih.govnih.govplos.orgmdpi.com One source mentions ATP production in the context of mitochondrial function and immune cells. nih.gov Another discusses how mitochondrial coupling efficiency, related to ATP synthesis, is associated with fatigue in cancer patients. nih.gov

Lipid Metabolism Alterations

This compound has been observed to influence lipid metabolism. Studies comparing this compound and tamoxifen have shown distinct effects on lipid profiles in breast cancer patients. researchgate.netoup.com

Data from a Japanese Phase III trial showed that in post-menopausal patients with early breast cancer, the this compound group (n=123) exhibited significantly decreased total cholesterol and low-density lipoprotein (LDL) cholesterol levels and significantly increased high-density lipoprotein (HDL) cholesterol levels after 24 months compared to baseline. researchgate.netoup.com Triglyceride levels were not significantly affected in the this compound group. researchgate.netoup.com In comparison, the tamoxifen group (n=120) also showed significantly decreased total cholesterol and LDL cholesterol, but no significant changes in HDL cholesterol or triglyceride levels. oup.com These findings suggest that this compound may have a particularly beneficial effect on HDL cholesterol levels compared to tamoxifen. researchgate.netoup.com

The following table summarizes the observed changes in lipid profiles in post-menopausal breast cancer patients treated with this compound in a Japanese Phase III trial:

| Lipid Parameter | Change from Baseline (24 months) | Statistical Significance (P-value) |

| Total Cholesterol | Significantly Decreased | < 0.001 |

| LDL Cholesterol | Significantly Decreased | < 0.001 |

| HDL Cholesterol | Significantly Increased | < 0.001 |

| Triglyceride Levels | Not Significantly Affected | 0.677 |

Data based on a Japanese Phase III trial in post-menopausal patients with early breast cancer (n=123 for this compound group). researchgate.netoup.com

Another source also notes that selective estrogen receptor modulators like this compound can have a positive effect on the lipid profile, and that this compound does not cause an increase in triglycerides, differentiating it from some effects observed with tamoxifen. zaslavsky.com.ua

This compound's Influence on Cellular Microenvironment

The cellular microenvironment, including the presence and activity of immune cells and secreted factors like cytokines and chemokines, plays a significant role in cancer progression and response to therapy.

Modulation of Cytokine and Chemokine Secretion

The modulation of cytokine and chemokine secretion is an important aspect of influencing the cellular microenvironment. Cytokines and chemokines are signaling molecules that can affect immune cell function and recruitment. google.comgoogle.comcancer.govgoogleapis.com While the search results discuss the modulation of cytokine and chemokine secretion in the context of immune responses, particularly by T-cells and tumor-associated macrophages, and the influence of pathways like PD-1/PD-L1, direct specific research findings detailing how this compound specifically modulates cytokine and chemokine secretion were not prominently found in the provided snippets. google.comgoogle.comcancer.govgoogleapis.com One source mentions that this compound bridges immunological synapses between cancer and NK cells by upregulating ICAM-1 expression. bmj.com Another source broadly discusses how SERMs may contribute to prostate cancer treatment by regulating the tumor immune microenvironment and increasing immune cell infiltrations by altering downstream pathway activity. bmj.com

Effects on Extracellular Matrix (ECM) Remodeling

The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural support to tissues and regulates various cellular functions, including migration, proliferation, and differentiation. nih.govmdpi.com Remodeling of the ECM involves the synthesis and degradation of its components, a process significantly influenced by matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). nih.govnih.govgrc.org

Furthermore, research indicates that this compound can modify ECM components that play a role in regulating cytokine activity and cell migration. nih.gov In studies involving normal, desmoid, and fibroma fibroblasts, this compound treatment reduced the synthesis of glycosaminoglycans (GAGs) and collagen, as well as decreasing transforming growth factor beta 1 (TGFβ1) activity and fibronectin levels. nih.gov The reduction in collagen synthesis and TGFβ1 activity was most pronounced in desmoid fibroblasts. nih.gov These findings suggest that this compound influences the composition and regulatory capacity of the ECM in these research models.

Here is a summary of this compound's effects on ECM components and related factors in desmoid fibroblasts:

| ECM Component/Factor | Effect of this compound Treatment |

| Collagen Accumulation | Reduced |

| Collagen Synthesis | Decreased |

| Collagen Degradation | Increased |

| MMP-1 Activity | Increased (8%) |

| MMP-2 Activity | Increased (25%) |

| TIMP-1 Level | Decreased (18%) |

| Type I Collagen Degradation | Increased (almost 4-fold) |

| GAG Synthesis | Reduced |

| TGFβ1 Activity | Reduced (highest in desmoid fibroblasts) nih.gov |

| Fibronectin Levels | Reduced |

Note: Percentage changes for MMP and TIMP activity/levels are relative to untreated cells in the specific study nih.gov.

Angiogenesis Modulation in Research Models

Angiogenesis, the formation of new blood vessels, is a crucial process in various physiological and pathological conditions, including tumor growth and metastasis. ejgo.net Research has explored the potential of this compound to modulate angiogenesis in different experimental settings.

In vitro studies using human umbilical vein endothelial cells (HUVEC) have shown that this compound citrate (B86180) can inhibit key steps in angiogenesis, such as tube formation and migration. nih.govresearchgate.net The antiangiogenic activity in vitro was observed at a concentration of 5 µM. nih.gov

In vivo research models have also demonstrated the antiangiogenic effects of this compound. Studies in rabbits showed that this compound suppressed angiogenesis in the cornea. nih.govresearchgate.net Furthermore, in nude mice models, this compound was found to suppress the lung metastasis of human fibrosarcoma HT-1080 cells, an effect potentially linked to its antiangiogenic properties. nih.govresearchgate.net

While some antiestrogens like ICI 182.780 have been shown to inhibit estrogen-stimulated VEGF expression, studies have indicated that this compound, similar to tamoxifen, did not inhibit estrogen-induced increases in VEGF mRNA expression in MCF-7 cells and even increased VEGF expression when used alone. ejgo.netresearchgate.net This suggests that the antiangiogenic mechanisms of this compound may involve pathways beyond simple inhibition of estrogen-mediated VEGF upregulation.

Further research has proposed that the anti-angiogenic activity of SERMs, including this compound, might involve mechanisms independent of estrogen receptor blockade. nih.gov Studies have suggested that SERMs could inhibit angiogenesis through the blockade of cholesterol trafficking in endothelial cells. nih.gov In HUVEC cells, both tamoxifen and this compound inhibited tube formation, and this inhibition was significantly reversed by the addition of a cholesterol/cyclodextrin complex, indicating a potential link between cholesterol trafficking and the antiangiogenic effect of this compound. nih.gov

The potential for this compound to be used in combination antiangiogenic therapy has also been explored. In the context of mesenteric desmoids, a benign tumor, combination therapy with this compound and interferon α2b was reported to be effective in causing regression of these lesions, highlighting a potential synergistic effect with other antiangiogenic agents. bmj.com

Pre Clinical Investigative Models for Toremifene Research

In Vitro Cellular Models

In vitro cellular models are crucial for dissecting the direct effects of toremifene (B109984) on cancer cells, identifying molecular targets, and understanding cellular responses in a controlled environment.

Estrogen Receptor-Positive Cell Lines (e.g., MCF-7, T47D)

Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D, are cornerstone models for studying the antiestrogenic activity of this compound. These cell lines endogenously express functional estrogen receptors, rendering them sensitive to estrogen and antiestrogen (B12405530) therapies. acs.orgaacrjournals.orgnih.gov

Studies have demonstrated that this compound effectively inhibits the growth of MCF-7 breast cancer cells in a dose-dependent manner in vitro, typically within a concentration range of 10-10 to 10-6 M. nih.gov This inhibitory effect is primarily mediated through this compound's ability to compete with endogenous estrogens, such as estradiol (B170435), for binding to the ER. acs.orgkcl.ac.uk This competitive binding disrupts estrogen-mediated signaling pathways that promote cell proliferation, ultimately leading to cell cycle arrest and apoptosis in ER+ cells. ncats.ioacs.orgkcl.ac.uk

Comparative studies involving this compound and other SERMs like tamoxifen (B1202) in ER+ cell lines have provided nuanced findings. While both compounds exert antiestrogenic effects, some research suggests that this compound may exhibit a smaller degree of ER-unmediated effects compared to tamoxifen in various breast cancer cell lines, including MCF-7 and T47D. nih.gov Although the ER-mediated potency of this compound was reported as weaker than tamoxifen in certain cell line assays, it was found to be equipotent when tested on fresh tumor cells obtained from patients. nih.gov

Beyond growth inhibition, this compound has been shown to modulate the expression of specific proteins in ER+ cell lines. For example, treatment with this compound has been observed to increase the expression of CD40 in MCF-7 cells. researchgate.net Furthermore, this compound, along with droloxifene, significantly reduced nitric oxide production in MCF-7 and ZR-75-1 human breast cancer cell lines at concentrations from 10-8 to 10-6 M. ispub.com

Detailed research findings on the effect of this compound on cell growth inhibition in ER+ cell lines are summarized below:

| Cell Line | Estrogen Receptor Status | This compound Concentration Range | Observed Effect on Cell Growth/Viability | Citation |

| MCF-7 | Positive | 10-10-10-6 M | Inhibited growth | nih.gov |

| MCF-7 | Positive | 7.5 µM | Induced apoptosis | ncats.io |

| T47D | Positive | Not specified | Inhibited growth | aacrjournals.org |

Estrogen Receptor-Negative Cell Lines for Control Studies (e.g., MDA-MB-231)

Estrogen receptor-negative (ER-) breast cancer cell lines, such as MDA-MB-231, are indispensable control models in this compound research. Lacking significant ER expression, these cell lines are used to distinguish the ER-dependent mechanisms of this compound from any potential ER-independent effects. wikipedia.orgncats.ioacs.orgkcl.ac.ukacs.org

Consistent with its primary mechanism, this compound typically shows no significant inhibitory effect on the growth of hormone-independent MDA-MB-231 cells in vitro. nih.gov This observation reinforces the understanding that the direct antitumor activity of this compound in breast cancer models is largely mediated through the estrogen receptor. acs.orgnih.govkcl.ac.uk

Despite the lack of direct growth inhibition, ER-negative cell lines are valuable for exploring alternative or synergistic effects of this compound. For instance, MDA-MB-231 cells, or related multidrug-resistant variants like MDA-A1, have been used to investigate this compound's ability to modulate resistance to chemotherapy. nih.gov In multidrug-resistant MDA-A1 cells, pre-treatment with this compound followed by exposure to doxorubicin (B1662922) led to a notable accumulation of cells in the G2 phase of the cell cycle, indicative of a resensitization to doxorubicin's effects. nih.gov This phenomenon was correlated with enhanced intracellular accumulation of doxorubicin and a reduction in protein kinase C activity within the MDA-A1 cells. nih.gov

Furthermore, ER-negative cell lines like MDA-MB-231 have been employed in studies examining the potential genotoxic effects of this compound metabolites, independent of ER binding. nih.gov While the cytotoxicity of these metabolites showed modest differences across ER-positive and negative lines, suggesting ER independence for this effect, the study indicated that ERs might play a role in the induction of DNA damage by certain metabolites. nih.gov

Primary Cell Cultures and Co-culture Systems

Primary cell cultures, derived directly from patient tumors or normal tissues, and co-culture systems, which involve the simultaneous culture of different cell types, offer more physiologically relevant models than monocultures of established cell lines. These systems can better replicate the cellular heterogeneity and complex interactions present within the in vivo tumor microenvironment. mdpi.comjst.go.jp

Studies utilizing fresh cells obtained from malignant effusions of breast cancer patients have been conducted to assess their in vitro sensitivity to hormonal therapies, including this compound. nih.gov While the correlation between in vitro sensitivity in these primary cultures and actual clinical response has not always been clear-cut, such studies are valuable for investigating individual patient variability in drug response. nih.gov In one study, the ER-mediated effect of this compound in fresh patient cells was found to be comparable in potency to that of tamoxifen. nih.gov

Co-culture systems, by incorporating stromal cells, immune cells, or endothelial cells alongside cancer cells, can provide a more complex environment to study how this compound interacts with the tumor microenvironment. mdpi.comjst.go.jp This is particularly relevant for understanding how the drug's effects might be modulated by cell-cell communication and the surrounding tissue context. While specific detailed research findings on this compound using primary breast cancer cell co-cultures were not prominently highlighted in the search results, the application of these models is a growing area in cancer research to better predict in vivo drug efficacy and understand resistance mechanisms. mdpi.comjst.go.jp

3D Spheroid and Organoid Culture Models

Three-dimensional (3D) cell culture models, including spheroids and organoids, represent a significant advancement in in vitro research by providing a more realistic representation of the complex 3D architecture and microenvironment of solid tumors compared to conventional 2D monolayer cultures. mdpi.comnih.govthermofisher.comlabmanager.com Spheroids are relatively simple spherical aggregates of cells, often derived from cancer cell lines, while organoids are more sophisticated self-assembling structures that can be derived from stem cells or patient tissues and more closely mimic the cellular diversity and tissue organization of the original tumor. nih.govthermofisher.comlabmanager.com

These 3D models are increasingly employed in cancer research for drug screening, studying tumor progression, and investigating the impact of the tumor microenvironment on drug response. mdpi.comnih.govthermofisher.comlabmanager.com They can recapitulate key features of the in vivo tumor, such as oxygen and nutrient gradients, cell-cell adhesion, and the presence of an extracellular matrix, which can influence drug penetration and efficacy. mdpi.com Although specific detailed research findings on the application of 3D spheroid or organoid models specifically for studying this compound in breast cancer were not extensively found in the provided search results, these models offer a promising platform for future pre-clinical investigations of this compound, potentially providing more predictive data regarding its efficacy and interaction with the tumor microenvironment than traditional 2D cultures. mdpi.comnih.govthermofisher.com

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the systemic effects of this compound, including its pharmacodynamics, metabolism, efficacy against tumors in a complex biological system, and potential interactions with different organs and tissues. Rodent models are the most commonly used animal systems in this compound pre-clinical research.

Rodent Models (e.g., Mice, Rats) for Pharmacodynamic Studies

Mice and rats have been widely utilized to study the pharmacodynamics and antitumor activity of this compound in vivo. wikipedia.orgdrugbank.comnih.govinchem.orgnih.govascopubs.orgnih.govkyowakirin.comrxlist.comnih.gov These models allow researchers to assess the drug's impact on tumor growth, hormone-sensitive tissues, and various physiological parameters.

Studies using athymic mice bearing human breast cancer xenografts have been particularly informative. In models using ER+ MCF-7 cells, this compound treatment has been shown to inhibit tumor growth, mirroring the in vitro findings. nih.gov This inhibition is especially pronounced in tumors stimulated by estradiol. nih.gov Conversely, in athymic mice implanted with ER-negative MDA-MB-231 tumors, this compound did not significantly affect tumor growth, further supporting the critical role of the estrogen receptor in its antitumor efficacy against breast cancer. nih.gov

Rat models, especially those involving chemically induced mammary carcinogenesis, have also been pivotal in demonstrating this compound's preventive and therapeutic potential. This compound has been shown to effectively inhibit the development of mammary tumors induced by 7,12-dimethylbenzanthracene (DMBA) when administered orally. drugbank.comncats.ionih.govinchem.orgnih.gov It can also induce the regression of established DMBA-induced tumors in rats. drugbank.comncats.io The antitumor effects observed in this rat model are believed to be mediated through this compound's binding to estrogen receptors. drugbank.comncats.io

Pharmacodynamic studies in rodents have also highlighted the tissue-specific nature of this compound's effects. In mice, this compound acts as a potent antagonist on the uterus but also displays weak partial agonist activity. nih.gov In rats, this compound is predominantly antiestrogenic. nih.gov Investigations in neonatal rodents have indicated that this compound can cause inhibition of uterine development in female offspring, similar to the effects seen with other compounds in this class like diethylstilbestrol (B1670540) (DES) and tamoxifen. kyowakirin.comrxlist.com

Beyond its application in cancer research, rodent models have been used to explore other potential therapeutic uses of this compound. For example, a rat subcutaneous catheter model was employed to evaluate the in vivo efficacy of orally administered this compound in inhibiting biofilm formation by Candida albicans and Staphylococcus aureus. nih.gov Oral administration of this compound at a dose of 3 mg/kg/day resulted in a significant reduction in biofilm burden in this model. nih.gov

Key findings from pharmacodynamic studies of this compound in rodent models are presented in the table below:

| Model Type | Species | Tumor Type/Condition | Observed Effect of this compound | Citation |

| Athymic mouse xenograft | Mouse | MCF-7 breast tumors (ER+) | Inhibited growth, particularly estradiol-stimulated tumors | nih.gov |

| Athymic mouse xenograft | Mouse | MDA-MB-231 breast tumors (ER-) | No significant effect on growth | nih.gov |

| Chemically induced mammary | Rat | DMBA-induced mammary tumors | Prevented development and caused regression | drugbank.comncats.ionih.govinchem.org |

| Reproductive tract development | Rodent | Uterine development (female pups) | Inhibition of development | kyowakirin.comrxlist.com |

| Subcutaneous catheter | Rat | Candida albicans & S. aureus biofilm | Inhibited biofilm formation upon oral administration | nih.gov |

Xenograft Models with Human Cell Lines

Xenograft models, which involve transplanting human cancer cells into immunocompromised mice, are widely used in preclinical cancer research to evaluate the efficacy of potential therapeutic agents like this compound. nih.govantineo.frdovepress.com These models allow for the study of human tumor growth and response to treatment in a living system.

Studies using athymic mouse models with MCF-7 breast cancer cells, which are estrogen receptor-positive (ER+), have shown that this compound can inhibit tumor growth. nih.gov For instance, this compound administered at 77 ± 44 micrograms/day via a silastic capsule inhibited estradiol-stimulated MCF-7 tumor growth by over 70% in athymic mice. nih.gov In contrast, this compound was ineffective against hormone-independent MDA-MB-231 cells in vitro and in this athymic mouse model, highlighting its ER-dependent activity. nih.gov

Another xenograft model utilized human estrogen receptor-positive breast cancer cells stably transfected with aromatase (Ac-1) grown in ovariectomized female SCID mice. nih.gov In this model, this compound treatment (1000 µ g/day ) resulted in significantly lower mean tumor weights compared to the control group (p<0.001). nih.gov

Data from Xenograft Studies with this compound:

| Cell Line | Animal Model | Treatment | Effect on Tumor Growth | Statistical Significance |

| MCF-7 | Athymic mouse | This compound (77 ± 44 µ g/day ) | >70% inhibition | Not specified nih.gov |

| MDA-MB-231 | Athymic mouse | This compound | No effect | Not specified nih.gov |

| Ac-1 | Ovariectomized SCID mouse | This compound (1000 µ g/day ) | Significantly lower mean tumor weight | p<0.001 nih.gov |

| Ac-1 | Ovariectomized SCID mouse | This compound + Atamestane (1000 µ g/day each) | No significant difference compared to this compound alone | p=0.996 nih.gov |

These studies demonstrate the utility of xenograft models in assessing this compound's efficacy against ER+ human breast cancer cells in an in vivo setting. nih.govnih.gov

Genetically Engineered Mouse Models (GEMMs) for ER Function

Genetically Engineered Mouse Models (GEMMs) offer valuable tools for studying the role of specific genes, including estrogen receptors (ERs), in cancer development and progression, as well as evaluating the effects of therapeutic agents. nih.govdovepress.com While modeling ER+ breast cancer in GEMMs has presented challenges, various models have been developed involving the overexpression or loss of function of genes associated with ER+ mammary cancer. nih.gov

The Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) model is a GEMM that has been used to evaluate the chemopreventive efficacy of this compound in prostate cancer. wikipedia.orgresearchgate.netnih.gov In this model, this compound treatment prevented palpable tumors in a significant percentage of animals. wikipedia.org Specifically, in one study using TRAMP mice, 100% of placebo-treated animals developed palpable tumors and died by 33 weeks of age, whereas 60% of this compound-treated animals were tumor-free at the same time point. researchgate.netnih.gov this compound treatment also led to prolonged survival compared to the placebo group. researchgate.netnih.gov High-grade prostatic intraepithelial neoplasia was observed in the placebo group but not in the this compound-treated animals. researchgate.netnih.gov

Interestingly, in the TRAMP model, this compound prevented prostate cancer despite elevated blood free testosterone (B1683101) levels and no change in prostate androgen receptor expression, suggesting its mechanism may involve nonandrogenic pathways, such as estrogen receptor signaling. researchgate.netnih.gov

GEMMs, such as the TRAMP model, provide insights into the effects of this compound within a more complex biological system that models specific genetic alterations relevant to human cancers. researchgate.netnih.gov

Orthotopic and Metastatic Animal Models

Orthotopic and metastatic animal models are designed to more closely mimic the clinical scenario of cancer by implanting tumor cells or tissue in the organ of origin or studying the spread of cancer to distant sites. ugent.bemdpi.comnih.gov These models are considered more clinically relevant than subcutaneous xenografts for evaluating drug efficacy and understanding tumor biology in the correct tissue context. ugent.bemdpi.comnih.gov

Orthotopic xenografts involve implanting human cancer cells directly into the corresponding organ in immunocompromised mice. mdpi.com This approach allows the tumor to interact with its natural microenvironment, which can significantly influence tumor growth, progression, and response to therapy. ugent.bemdpi.com Metastatic models involve studying the dissemination of cancer cells from the primary site to distant organs, which is a major challenge in cancer treatment. ugent.benih.gov

While the provided search results specifically mention the use of orthotopic and metastatic mouse models in preclinical cancer research and their relevance ugent.bemdpi.comnih.gov, direct detailed research findings on this compound specifically utilizing these models were not extensively detailed in the provided snippets. However, the principle of these models is to provide a more accurate representation of human disease, which is crucial for evaluating agents like this compound that target hormone-dependent cancers that can metastasize. ugent.bemdpi.comnih.gov

Non-Rodent Animal Models for Comparative Pharmacology

Non-rodent animal models are sometimes used in preclinical pharmacology and toxicology studies to provide comparative data and assess potential species-specific differences in drug response. abpi.org.uk Common non-rodent species used include dogs, primates, pigs, and rabbits, selected based on regulatory requirements, ethical considerations, scientific relevance, and practicalities. abpi.org.uk

While rodents, particularly mice and rats, are the most frequently used animal models in pharmacology and cancer research uevora.pt, non-rodent models can be valuable when rodent models are not predictive for a specific toxicity or when the pharmacological target is present in a particular non-rodent species. abpi.org.uk

The provided search results indicate that this compound's properties were screened using various animal models, including rats and mice, during its development. nih.govnih.govnih.gov Studies in rats, for example, were used to assess this compound's uterotrophic effect and its efficacy against chemically induced mammary tumors. nih.govnih.govnih.gov Comparative studies in rats highlighted differences between this compound and tamoxifen regarding uterotrophic effects and hepatocarcinogenicity. nih.govoup.com Specifically, the minimal estrogenic dose of this compound on rat uterus weight was approximately 40 times higher than that of tamoxifen. nih.gov Unlike tamoxifen, this compound was not hepatocarcinogenic in rat models and did not form DNA adducts in the rat liver. nih.govoup.com

While the provided information primarily details rodent studies, the use of non-rodent models could be considered for specific comparative pharmacology questions related to this compound, particularly if rodent models show limitations in predicting human responses for certain aspects of its pharmacology or potential off-target effects in non-ER mediated pathways. abpi.org.uk

Ex Vivo Tissue Culture Models

Ex vivo tissue culture models involve maintaining living tissue outside the body, allowing for the study of drug effects in a more complex environment than traditional 2D cell cultures while still offering more control than in vivo models.

Precision-Cut Tissue Slices for Short-Term Studies

Precision-cut tissue slices (PCTS) are thin, viable slices of tissue that retain the complex cellular architecture and cell-to-cell interactions of the original organ. humanspecificresearch.orgprecisionary.com These slices are suitable for short-term studies to investigate drug metabolism, toxicity, and pharmacodynamics in a context that closely mimics the in vivo environment. humanspecificresearch.orgprecisionary.com

PCTS from various organs, including liver and kidney, have been used in drug screening and toxicology studies. precisionary.com They offer superior physiological relevance compared to 2D cell cultures, providing data that is more predictive of human responses. humanspecificresearch.org

Research has utilized precision-cut human liver slices for studying drug metabolism. dntb.gov.uarug.nl While the provided search results mention the application of precision-cut tissue slices in drug research and metabolism studies humanspecificresearch.orgprecisionary.comdntb.gov.uarug.nl, specific detailed findings on this compound research using this model were not extensively provided. However, given this compound's hepatic metabolism wikipedia.org, precision-cut liver slices would be a relevant model to study its metabolic fate and potential interactions within the complex environment of liver tissue.

Organotypic Cultures for Complex Interactions

Organotypic cultures are three-dimensional (3D) cell culture models that aim to recreate the complex structure and interactions of tissues or organs. These cultures can involve co-culturing different cell types to mimic the cellular diversity and microenvironment found in vivo. tuni.fi Organotypic models offer a level of complexity between simple 2D cell cultures and whole animal models, allowing for the study of cell-cell and cell-matrix interactions that are crucial for tissue function and disease progression. tuni.firowan.edu

While the term "organotypic cultures" is mentioned in the context of in vitro models that are more complex than single-cell cultures tuni.fi, and 3D culture systems are being developed to better mimic in vivo conditions for drug testing rowan.edu, specific detailed research findings on this compound specifically utilizing organotypic cultures were not extensively provided in the search results. However, organotypic models could be valuable for studying the effects of this compound on complex tissue structures and the interactions between different cell types within a tissue, such as the interplay between cancer cells and the tumor microenvironment. rowan.edu Co-cultures with selected cell types can be a notable option between single-cell cultures and organotypic cultures for evaluating drug effects. tuni.fi

Structure Activity Relationships Sar and Toremifene Analog Design

Elucidation of Toremifene's Pharmacophore

The pharmacophore of This compound (B109984), representing the essential features required for its biological activity, is centered around its ability to bind to the ligand-binding domain of the estrogen receptor. This interaction is key to its function as a SERM.

Key Structural Determinants for ER Binding

This compound's binding to the estrogen receptor is primarily governed by its core triphenylethylene (B188826) structure and its side chain. The triphenylethylene moiety is structurally similar to steroidal estrogens like 17β-estradiol and is crucial for binding to the ER. wikipedia.org The side chain also plays a significant role in the interaction with the receptor. wikipedia.org Studies have shown that the affinity of this compound for the ER is comparable to that of tamoxifen (B1202). wikipedia.org In rat ER studies, this compound exhibited 1.4% of the affinity of estradiol (B170435), while tamoxifen showed 1.6%. wikipedia.org For human ERs, this compound's affinity (Ki) has been reported as 20.3 ± 0.1 nM for ERα and 15.4 ± 3.1 nM for ERβ. wikipedia.org

Identification of Essential Functional Groups

The alkylaminoethane side chain is considered important for the antiestrogenic activity of this compound. gpatindia.com The presence and positioning of functional groups on the triphenylethylene core and the side chain influence the binding mode and the resulting biological activity (agonist or antagonist). While the stilbene (B7821643) moiety is necessary for ER binding, the basicity and length of the side chain, as well as the β-ring of tamoxifen (structurally analogous to this compound), may not be as crucial for binding affinity itself, but rather influence the interaction and subsequent conformational changes of the receptor. wikipedia.org

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of this compound derivatives aim to optimize its pharmacological properties, such as enhancing selectivity for specific ER subtypes or tissues, improving potency, or altering metabolic profiles. These modifications often involve alterations to the side chain or the core structure.

Modifications to the Side Chain for Enhanced Selectivity

Modifications to the alkylaminoethane side chain have been explored to modulate the tissue selectivity of this compound derivatives. The side chain's interaction within the ligand-binding domain of the ER influences the receptor's conformation, which in turn affects the recruitment of coactivators or corepressors, leading to tissue-specific effects. wikipedia.org For instance, the structural difference between this compound and tamoxifen lies in the chlorination of the ethyl side chain in this compound. wikipedia.orgnih.govoncologynewscentral.comnih.gov This seemingly small difference can impact the metabolic fate and potentially the interaction with the receptor, contributing to differences observed in preclinical studies, such as reduced DNA adduct formation compared to tamoxifen. wikipedia.orgnih.gov

Alterations to the Core Structure for Improved Potency

Alterations to the triphenylethylene core structure have been investigated to potentially improve the potency of this compound derivatives. The core structure is fundamental for the interaction with the ER binding site. wikipedia.orgmdpi.com While this compound is structurally very similar to tamoxifen, it has been characterized as being less potent than tamoxifen in some contexts. wikipedia.orgmdpi.com Research into novel derivatives often focuses on subtly modifying the core to optimize interactions with key amino acid residues in the ER binding pocket, aiming for increased affinity or altered receptor conformation that favors antagonist activity in target tissues like breast cancer cells.

Development of Prodrugs and Targeted Delivery Systems (Research Perspective)

The development of prodrugs and targeted delivery systems for this compound is an active area of research aimed at improving its therapeutic index and reducing off-target effects. Prodrug strategies involve chemically modifying the this compound molecule to an inactive or less active precursor that is converted to the active drug within the body, ideally with increased specificity for tumor tissues. mdpi.comopenmedicinalchemistryjournal.com Targeted delivery systems, such as encapsulating this compound in nanoparticles, are being explored to deliver the drug more directly to cancer cells. mdpi.comnih.gov For example, studies have investigated the use of PLGA-PEG nanoparticles, some conjugated with targeting ligands like anti-PSMA antibodies, to deliver this compound to prostate cancer cells, demonstrating increased tumor uptake and enhanced efficacy in preclinical models. nih.gov This approach aims to concentrate the drug at the site of action, potentially reducing systemic exposure and associated toxicities. mdpi.commdpi.com

In Silico Modeling and Computational Chemistry

In silico methods, including molecular modeling and computational chemistry techniques, play a significant role in predicting and understanding the interactions of this compound with its biological targets. These methods provide valuable insights into the binding modes, affinities, and potential effects of structural variations.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a receptor protein. This method estimates the binding affinity between the molecule and the target. Studies have utilized molecular docking to investigate the interactions of this compound with various proteins, including estrogen receptors and, more recently, proteins from SARS-CoV-2 like the spike glycoprotein (B1211001) and NSP14 acs.orgdergipark.org.trresearchgate.netnih.govnih.govacs.orgresearchgate.netacs.org. Software packages such as Molecular Operating Environment (MOE) and AutoDock Vina are commonly employed for these analyses dergipark.org.trresearchgate.net.

Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of the molecule-receptor complex over time. This provides a more realistic representation of the binding event, accounting for the flexibility of both the ligand and the protein. MD simulations can reveal the stability of the binding pose and identify key residues involved in persistent interactions acs.orgdergipark.org.trresearchgate.netnih.govnih.govacs.orgresearchgate.netacs.orgrsc.org. For instance, MD simulations have been used to study this compound's interaction with SARS-CoV-2 proteins over simulation periods, such as 500 nanoseconds researchgate.netnih.govnih.govacs.orgresearchgate.net. These simulations can be coupled with binding affinity calculations, such as MM/PBSA, to estimate the strength of the interaction acs.orgresearchgate.netnih.govnih.govacs.orgresearchgate.net. For example, a study investigating this compound's interaction with the SARS-CoV-2 spike glycoprotein reported a binding energy of -91.036 (±0.933) kJ/mol based on MM/PBSA calculations acs.org.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis aims to develop predictive models that correlate the structural properties or descriptors of a set of compounds with their biological activities. By identifying the key structural features that influence activity, QSAR models can guide the design of new, more potent, or selective analogs. This compound has been included in QSAR studies focusing on breast cancer drugs and the prediction of drug-drug interactions researchgate.netijper.orgresearchgate.net. These analyses often involve computing various molecular descriptors and employing statistical methods to build predictive models researchgate.netijper.org. QSAR models can help in understanding the physicochemical properties that are important for the activity of this compound and its related compounds researchgate.netijper.org.

Virtual Screening for Novel this compound-like Compounds

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. This approach can be used to discover novel compounds with structural similarities to this compound or predicted to interact with the same targets. Virtual screening campaigns often utilize molecular docking as a primary filter to rank compounds based on their predicted binding affinities researchgate.netomicsdi.orgnih.gov. Inverse virtual screening has also been used to identify potential protein targets for this compound by screening the compound against a library of protein structures acs.org. These computational screening efforts can significantly reduce the number of compounds that need to be synthesized and experimentally tested, accelerating the drug discovery process.

Stereochemistry and Enantiomeric Activity

Stereochemistry, particularly the presence of chiral centers and geometric isomers, significantly impacts the biological activity of many drugs, including this compound.

Chirality and Differential Biological Effects

This compound is a chiral molecule, possessing a stereocenter at the carbon atom where the side chain with the aromatic ring is attached to the central carbon vaia.com. This chirality gives rise to two enantiomers: (S)-toremifene and (R)-toremifene vaia.com. Enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological properties due to their distinct three-dimensional structures and interactions with chiral biological targets like receptors and enzymes vaia.commsu.edu.

In addition to chirality, this compound, as a triphenylethylene derivative, also exhibits geometric isomerism (E and Z isomers) around the double bond newdrugapprovals.orgresearchgate.net. The Z-isomer is the therapeutically active antiestrogenic form of this compound, while the E-isomer has been reported to possess estrogenic activity newdrugapprovals.org. This differential activity between geometric isomers highlights the critical role of stereochemistry in the pharmacological profile of this compound. While the differential biological effects of the E and Z isomers are well-documented, specific detailed research findings on the differential activity of the (S) and (R) enantiomers of this compound were not extensively detailed in the provided search results, though the importance of isomeric purity is generally emphasized newdrugapprovals.org.

Synthesis and Evaluation of this compound Stereoisomers